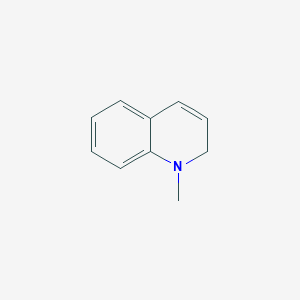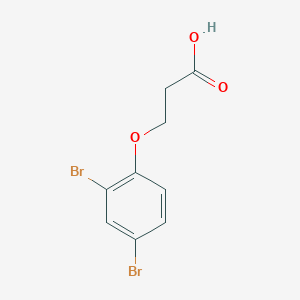
3-(2,4-Dibromophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dibromophenoxy)propanoic acid, also known as DBPPA, is a chemical compound that has been used in scientific research for many years. This compound has been found to have a variety of interesting properties and has been the subject of many studies. In
Mécanisme D'action
The mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, 3-(2,4-Dibromophenoxy)propanoic acid has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Effets Biochimiques Et Physiologiques
3-(2,4-Dibromophenoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetyl-CoA carboxylase, 3-(2,4-Dibromophenoxy)propanoic acid has also been found to have antioxidant properties. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid can reduce oxidative stress in cells, which can help to prevent cellular damage. Additionally, 3-(2,4-Dibromophenoxy)propanoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-Dibromophenoxy)propanoic acid in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-(2,4-Dibromophenoxy)propanoic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use 3-(2,4-Dibromophenoxy)propanoic acid at appropriate concentrations to avoid cell death.
Orientations Futures
There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid. One area of research could be to explore its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid and how it interacts with other enzymes and proteins in the body. Finally, more research could be done to explore the potential use of 3-(2,4-Dibromophenoxy)propanoic acid in other areas, such as in the treatment of inflammation and oxidative stress.
In conclusion, 3-(2,4-Dibromophenoxy)propanoic acid is a chemical compound that has been used in scientific research for many years. It has a variety of interesting properties and has been the subject of many studies. Its ability to inhibit the activity of acetyl-CoA carboxylase makes it a useful tool for studying various biological processes. However, its toxicity at high concentrations is a limitation that must be taken into account. There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid, including its potential use in cancer treatment and the exploration of its mechanism of action.
Méthodes De Synthèse
3-(2,4-Dibromophenoxy)propanoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dibromophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid.
Applications De Recherche Scientifique
3-(2,4-Dibromophenoxy)propanoic acid has been used in scientific research for a variety of applications. One of the most common applications is as a herbicide. 3-(2,4-Dibromophenoxy)propanoic acid has been found to be effective in controlling the growth of weeds in agricultural fields. In addition to its use as a herbicide, 3-(2,4-Dibromophenoxy)propanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
15773-91-8 |
|---|---|
Nom du produit |
3-(2,4-Dibromophenoxy)propanoic acid |
Formule moléculaire |
C9H8Br2O3 |
Poids moléculaire |
323.97 g/mol |
Nom IUPAC |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
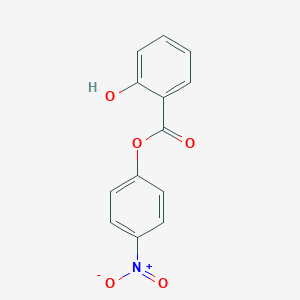
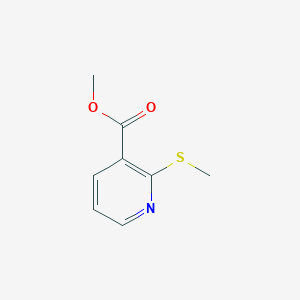
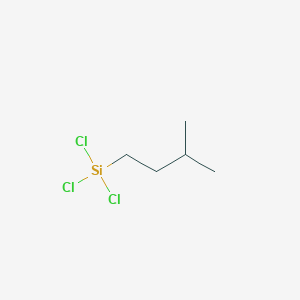
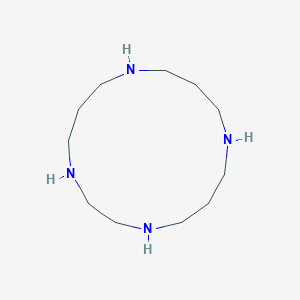
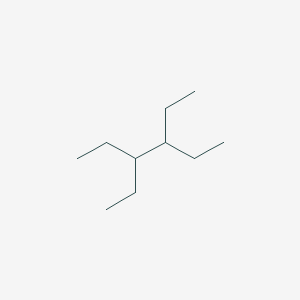
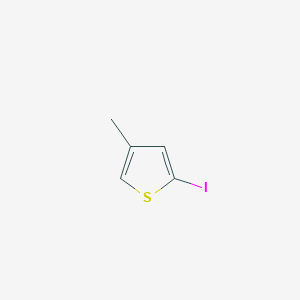
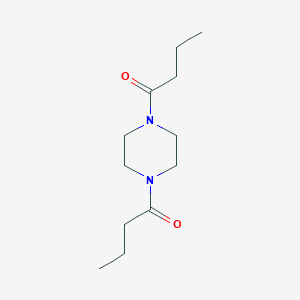
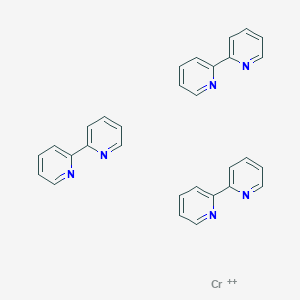
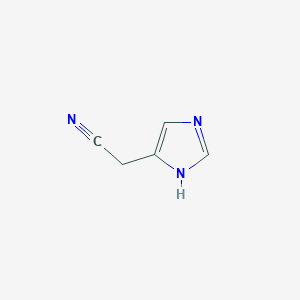
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
